1-(4-Methoxybenzyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea

DCN1 inhibitor TR-FRET assay cullin neddylation

DCN1-targeted oncology programs often lack a well-characterized, moderate-affinity reference inhibitor for assay validation and batch-to-batch quality control. This explicitly exemplified piperidinyl urea (US Patent 11,116,757, Analog A97) fills that gap. • Biochemical IC₅₀: ~1.1-1.3 μM (TR-FRET DCN1-UBE2M) - optimal dynamic range for Z'-factor determination. • Orthogonal activity confirmed in two independent TR-FRET assay configurations; pyridin-3-yl regioisomer maps potency-stability SAR. • Patent-reference standard suitable for competitive intelligence, FTO landscaping, and benchmarking novel DCN1 inhibitor chemotypes.

Molecular Formula C20H26N4O2
Molecular Weight 354.454
CAS No. 2034258-08-5
Cat. No. B2774664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxybenzyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea
CAS2034258-08-5
Molecular FormulaC20H26N4O2
Molecular Weight354.454
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=O)NCC2CCN(CC2)C3=CN=CC=C3
InChIInChI=1S/C20H26N4O2/c1-26-19-6-4-16(5-7-19)13-22-20(25)23-14-17-8-11-24(12-9-17)18-3-2-10-21-15-18/h2-7,10,15,17H,8-9,11-14H2,1H3,(H2,22,23,25)
InChIKeyOHGUDPNRMYKHTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Methoxybenzyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea (CAS 2034258-08-5): Chemical Identity, Target Class, and Procurement Baseline


1-(4-Methoxybenzyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea (CAS 2034258-08-5) is a synthetic piperidinyl urea derivative with the molecular formula C₂₀H₂₆N₄O₂ and a molecular weight of 354.4 g/mol . The compound belongs to a class of piperidinyl ureas that have been validated as inhibitors of the Defective in Cullin Neddylation 1 (DCN1)–UBE2M protein–protein interaction, a mechanism implicated in cullin neddylation and oncology target pathways [1]. Its structural signature—a 4-methoxybenzyl group on one urea nitrogen and a (1-(pyridin-3-yl)piperidin-4-yl)methyl moiety on the other—distinguishes it from both earlier-generation DCN1 inhibitors and other piperidinyl urea chemotypes in the patent and medicinal chemistry literature [2].

Why Generic Substitution Fails for 1-(4-Methoxybenzyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea: Structural Specificity and Target Engagement Requirements


Piperidinyl ureas as a class exhibit steep structure–activity relationships (SAR) at the DCN1–UBE2M interface, where minor changes in the N-aryl or N-alkyl substitution pattern can alter biochemical potency by >100-fold [1]. The 4-methoxybenzyl and pyridin-3-yl substituents of this compound occupy distinct sub-pockets within the DCN1 binding site, and replacement of either moiety with a closely related group—such as a 4-fluorobenzyl or pyridin-4-yl isomer—has been shown in analogous series to drastically reduce inhibitory activity or abolish cellular target engagement [2]. Consequently, generic substitution with another piperidinyl urea or a superficially similar DCN1 inhibitor (e.g., WS-383, NAcM-OPT) cannot be assumed to preserve the same potency, selectivity, or pharmacokinetic profile without explicit comparative data. The quantitative evidence below substantiates why this specific substitution pattern is non-interchangeable.

Quantitative Differentiation Evidence for 1-(4-Methoxybenzyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea Relative to Structural Analogs and In-Class Alternatives


DCN1–UBE2M TR-FRET Biochemical IC₅₀: Potency Comparison Against Lead Compound 7 (NAcM-002)

In a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) biochemical assay measuring inhibition of the DCN1–UBE2M protein–protein interaction, the target compound (designated analog A97 in US Patent 11,116,757) exhibits an IC₅₀ of approximately 1,100 nM [1]. This value is obtained using recombinant human GST-tagged DCN1 and AlexaFluor 488-labeled UBE2M peptide. For comparison, the prototypical piperidinyl urea lead Compound 7 (NAcM-002) demonstrates an IC₅₀ of approximately 60–80 nM in the same assay format, while the clinical-stage tool compound NAcM-OPT (Compound 67) achieves an IC₅₀ of approximately 79 nM [2]. The potency differential confirms that the 4-methoxybenzyl/pyridin-3-yl substitution pattern yields moderate biochemical activity within this chemotype space, distinguishing it from both more potent and less potent analogs.

DCN1 inhibitor TR-FRET assay cullin neddylation oncology target

DCN1–UBC12 TR-FRET Biochemical IC₅₀: Orthogonal Target Engagement Confirmation

In a second orthogonal TR-FRET assay format utilizing Biotin-DCN1 and AlexaFluor 488-labeled UBE2M (UBC12) peptide, the target compound demonstrates an IC₅₀ of approximately 1,300 nM, confirming consistent target engagement across assay configurations [1]. By comparison, the high-potency analog CHEMBL4440896 (US Patent 11,116,757, Analog A29) exhibits an IC₅₀ of 172 nM in the same assay format, representing an approximately 7.6-fold greater potency. This orthogonal confirmation reduces the likelihood that the observed activity is an assay artifact and establishes that the compound's DCN1 binding is reproducible across independent assay designs.

DCN1–UBC12 interaction TR-FRET orthogonal assay target engagement

Structural Determinants of Pyrrolidine vs. Piperidine Scaffold Preference: Class-Level SAR Inference

Crystallographic studies of piperidinyl ureas bound to DCN1 (PDB: 6BG3, 6BG5) reveal that the piperidine ring occupies a hydrophobic cleft adjacent to the DCN1 Ile pocket, with the N-substituent making key contacts that govern potency and selectivity [1]. Replacing the piperidine scaffold with a pyrrolidine ring in analogous compounds results in a consistent loss of biochemical potency, typically 5- to 20-fold, due to suboptimal filling of this hydrophobic pocket [2]. The target compound retains the piperidine core, consistent with the scaffold requirement for DCN1 engagement, whereas pyrrolidine-based urea analogs (e.g., certain FAAH-targeted ureas) lack meaningful DCN1 activity. This scaffold-level differentiation is critical for procurement decisions: a piperidine urea cannot be substituted with a pyrrolidine urea for DCN1-focused research.

scaffold comparison piperidine vs. pyrrolidine DCN1 binding SAR

Heteroaryl Substitution Effects: Pyridin-3-yl vs. Alternative N-Heterocycles in Piperidinyl Urea DCN1 Inhibitors

Published SAR from the J. Med. Chem. 2018 piperidinyl urea series demonstrates that the introduction of a pyridine ring as an N-substituent on the piperidine dramatically alters both biochemical potency and metabolic stability relative to alkyl-substituted analogs [1]. Specifically, the pyridine analog 41 (bearing a pyridin-2-yl substituent) exhibited an IC₅₀ of 13 μM for DCN1–UBE2M inhibition—a >200-fold reduction in potency compared to Compound 7 (IC₅₀ ≈ 0.060 μM)—but simultaneously achieved excellent microsomal stability (CLint < 13 mL/min/kg vs. 170 mL/min/kg for Compound 7) [2]. The target compound incorporates a pyridin-3-yl (rather than pyridin-2-yl) substituent, and its biochemical IC₅₀ of ~1.1 μM places it between the very weak pyridin-2-yl analog and the potent alkyl-substituted leads. This positioning suggests a differentiated profile wherein the pyridin-3-yl group balances partial DCN1 inhibition with potentially improved metabolic stability relative to purely alkyl-substituted piperidinyl ureas.

heteroaryl SAR pyridine substitution DCN1 inhibitor metabolic stability

Recommended Research and Industrial Application Scenarios for 1-(4-Methoxybenzyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea (CAS 2034258-08-5)


DCN1–UBE2M Biochemical Assay Development and Validation Using a Moderate-Affinity Reference Inhibitor

With a biochemical IC₅₀ of approximately 1.1–1.3 μM in TR-FRET DCN1–UBE2M assays, this compound is an ideal moderate-affinity reference inhibitor for assay development, quality control, and inter-laboratory validation. Unlike high-potency tool compounds such as NAcM-OPT (IC₅₀ ≈ 79 nM) or WS-383 (IC₅₀ ≈ 11 nM), which can saturate assay signal windows at low concentrations, the moderate affinity of this compound allows for robust Z'-factor determination and dynamic range assessment across a broader concentration range [1]. Its orthogonal activity in two independent TR-FRET assay configurations further supports its use as a cross-platform reference standard [2].

Structure–Activity Relationship (SAR) Probe for Pyridin-3-yl Substitution Effects on DCN1 Inhibition and Drug Metabolism

The pyridin-3-yl substituent on the piperidine ring represents a defined SAR probe for investigating heteroaryl effects on both DCN1 binding affinity and hepatic microsomal stability. Published SAR from the piperidinyl urea series shows that pyridine substitution dramatically improves metabolic stability at the cost of biochemical potency (e.g., pyridin-2-yl analog 41: CLint < 13 mL/min/kg vs. 170 mL/min/kg for the alkyl analog, but IC₅₀ = 13 μM vs. 0.060 μM) [1]. This compound's pyridin-3-yl regioisomerism provides a unique data point for mapping the potency–stability landscape, enabling medicinal chemistry teams to rationally design next-generation DCN1 inhibitors with optimized pharmacokinetic profiles.

Cellular Cullin Neddylation Profiling in SCC Cell Lines with DCN1 Amplification

DCN1-amplified squamous cell carcinoma (SCC) cell lines are the disease-relevant model system for evaluating piperidinyl urea DCN1 inhibitors. Published studies demonstrate that piperidinyl ureas selectively reduce steady-state levels of neddylated CUL1 and CUL3 in SCC cell lines harboring 3q26.3 amplification [1]. This compound, as a structurally defined piperidinyl urea with a pyridin-3-yl substituent, can be deployed alongside more potent analogs (e.g., NAcM-OPT) to establish concentration–response relationships for cellular cullin neddylation inhibition and to differentiate target-specific effects from off-target cytotoxicity. Its intermediate biochemical potency may be advantageous for resolving partial vs. full pathway inhibition phenotypes.

Patent-Enabled Chemical Tool for DCN1 Pathway Research and Competitive Intelligence

As an explicitly exemplified compound in US Patent 11,116,757 (Analog A97), this molecule benefits from a defined intellectual property pedigree that supports its use in competitive intelligence, freedom-to-operate analyses, and patent landscape mapping for DCN1-targeted therapeutics [1]. Pharmaceutical and biotechnology procurement teams can source this compound as a patent-reference standard to benchmark internal DCN1 inhibitor programs, ensuring that novel chemical matter occupies distinct SAR space from the exemplified piperidinyl urea series.

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